7-fluoro-2,3-dihydro-1H-indene-1-carboxylicacid
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Overview
Description
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-indene-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the 7th position.
Industrial Production Methods: Industrial production of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Chemistry: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery.
Industry: In the materials science industry, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and efficacy.
Comparison with Similar Compounds
2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with a bromine atom, leading to variations in its chemical behavior.
Uniqueness: The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties to the compound, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
HJNWLBFMRXLVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)F |
Origin of Product |
United States |
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